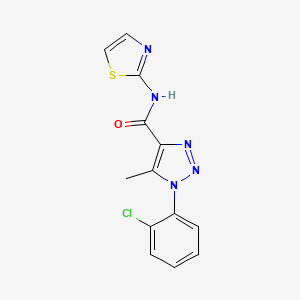

![molecular formula C19H19ClN4O4S B2718956 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide CAS No. 501351-70-8](/img/structure/B2718956.png)

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

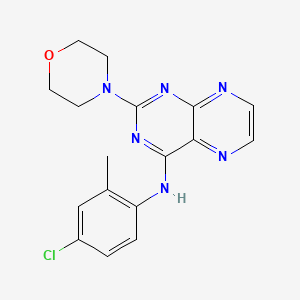

“N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide” is a chemical compound with the molecular formula C23H27ClN4O4S and a molecular weight of 491 . It is a derivative of the 1,3,4-oxadiazole ring system .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This structure is attached to a 2-chlorophenyl group and a diethylsulfamoylbenzamide group .Physical And Chemical Properties Analysis

This compound has a predicted density of 1.294±0.06 g/cm3 and a predicted pKa of 9.73±0.70 .科学的研究の応用

Anticancer Potential N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide derivatives have been explored for their anticancer activities. Research demonstrates that similar 1,3,4-oxadiazole derivatives exhibit moderate to excellent anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The structure-activity relationship (SAR) studies highlight the critical role of the oxadiazole moiety and its substitution pattern in dictating the compounds' anticancer efficacy, with some derivatives outperforming etoposide, a reference drug, in in vitro assays (Ravinaik et al., 2021).

Antimicrobial Activity Research into 1,3,4-oxadiazole and its derivatives, similar to N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide, has revealed significant antimicrobial properties. These compounds exhibit potent antibacterial and antifungal activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as leads for developing new antimicrobial agents. The antimicrobial efficacy is attributed to the molecular framework of the 1,3,4-oxadiazole ring and its substitution pattern, which can be optimized for enhanced bioactivity (Kapadiya et al., 2020).

Antitubercular Activity The antitubercular activity of N-substituted derivatives of similar 1,3,4-oxadiazole compounds has been investigated, revealing promising results against Mycobacterium tuberculosis. The synthesis and screening of these derivatives highlight the potential of the oxadiazole core as a scaffold for developing new antitubercular agents. The activity is significantly influenced by the chemical nature of the substituents, demonstrating the importance of molecular modifications for optimizing antitubercular efficacy (Nayak et al., 2016).

Nematocidal Activity In the realm of agricultural chemistry, novel 1,2,4-oxadiazole derivatives, akin to N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide, have shown effective nematocidal activities. Such compounds have been synthesized and evaluated for their ability to control plant-parasitic nematodes, with specific derivatives demonstrating significant mortality rates against Bursaphelenchus xylophilus. This research opens avenues for developing new nematicides to protect crops from nematode damage (Liu et al., 2022).

作用機序

Target of Action

Compounds with a 1,3,4-oxadiazole moiety have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Therefore, “N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide” could potentially interact with a wide range of targets.

Mode of Action

The activities of similar compounds can often be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .

特性

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O4S/c1-3-24(4-2)29(26,27)14-11-9-13(10-12-14)17(25)21-19-23-22-18(28-19)15-7-5-6-8-16(15)20/h5-12H,3-4H2,1-2H3,(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVFDHLKZYJZMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[2.5]octan-6-ylmethanesulfonyl chloride](/img/structure/B2718873.png)

![N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2718874.png)

![N-[2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2718883.png)

![4-(2,6-Dimethyl-morpholine-4-sulfonyl)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2718885.png)

![2-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2718886.png)

![1-(4-Fluorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2718887.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2718896.png)